molecular formula C14H14N4O3 B6602067 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione CAS No. 2154341-73-6

3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione

Cat. No.: B6602067
CAS No.: 2154341-73-6
M. Wt: 286.29 g/mol
InChI Key: WIWHRLMHMXRUBV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione (CAS: 1023814-75-6) is a heterocyclic molecule featuring a piperidine-2,6-dione scaffold fused with a substituted quinazolinone moiety. Its molecular formula is C₁₄H₁₄N₄O₃, with a molecular weight of 286.29 g/mol . The quinazolinone ring includes an 8-amino group and a 2-methyl substituent, which may influence its solubility, stability, and biological interactions. The piperidine-2,6-dione core is a common motif in pharmaceuticals, particularly in immunomodulatory and proteolysis-targeting chimeras (PROTACs).

Characterization typically employs ¹H/¹³C NMR and LCMS to confirm structural integrity .

Properties

IUPAC Name

3-(8-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-7-16-12-8(3-2-4-9(12)15)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWHRLMHMXRUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N)C(=O)N1C3CCC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

First Stage: Formation of 3-(4H-Quinazolin-3-yl)piperidine-2,6-dione

Aminobenzylamine derivatives react with 3-bromoglutarimide in inert solvents (e.g., tetrahydrofuran or 1,4-dioxane) under basic conditions (triethylamine or ethyl-diisopropylamine). Elevated temperatures (20–100°C) facilitate nucleophilic substitution, forming the quinazolinone-imide intermediate.

Key Reaction Conditions :

  • Solvent : Tetrahydrofuran

  • Base : Triethylamine

  • Temperature : 20°C

  • Yield : ~70% (crude)

Second Stage: Cyclocondensation with Orthoformic Acid Triethyl Ester

The intermediate undergoes cyclocondensation with orthoformic acid triethyl ester at 120°C for 3 hours. Flash chromatography (ethyl acetate/methanol, 2:1) purifies the product, yielding 67% of the target compound as colorless crystals.

Characterization Data :

  • Melting Point : 258°C

  • 1H-NMR (300 MHz, DMSO-d6) : δ = 11.1 ppm (s, 1H), 7.1–6.85 (m, 4H), 4.55–4.25 (m, 3H), 2.85–2.55 (m, 3H), 2.0 (m, 1H).

Copper-Catalyzed Imidoylative Cross-Coupling for Quinazolinone Formation

A copper-catalyzed method constructs the quinazolinone core before coupling with the piperidine-dione.

Synthesis of 2-Isocyanobenzoates

Anthranilic acid derivatives react with isocyanides in the presence of POCl₃ and Et₃N, forming 2-isocyanobenzoates.

General Procedure :

  • Reagents : Anthranilic acid, POCl₃, Et₃N

  • Solvent : CH₂Cl₂

  • Yield : 75–85%

Cyclocondensation with Amines

2-Isocyanobenzoates undergo Cu(OAc)₂-catalyzed coupling with amines (aliphatic or aromatic) under microwave irradiation (150°C, 20 minutes). This step forms 3-substituted quinazolin-4(3H)-ones, which are later functionalized with the piperidine-dione group.

Optimized Conditions :

  • Catalyst : Cu(OAc)₂·H₂O (5 mol%)

  • Base : Et₃N

  • Solvent : Anisole

  • Yield : 60–78%

Solvent-Free Piperidine-2,6-dione Synthesis via Michael Addition

A scalable method synthesizes the piperidine-2,6-dione scaffold from acetates and acrylamides.

Michael Addition and Cyclization

Potassium tert-butoxide promotes a Michael addition between acrylamides and acetates, followed by intramolecular nucleophilic substitution.

Key Advantages :

  • Solvent-Free Conditions

  • Functional Group Tolerance : Halogens, esters, and ethers remain intact.

  • Yield : 82–90%

Coupling with Quinazolinone Derivatives

The piperidine-2,6-dione product reacts with pre-synthesized 8-amino-2-methyl-3,4-dihydroquinazolin-4-one under acidic conditions (HCl/EtOH), forming the target compound.

One-Pot Tandem Reaction for Fused Scaffolds

Inspired by marine alkaloid synthesis, a one-pot approach combines anthranilic acid, α-amino acids, and tryptophan methyl esters to form the pyrazino[2,1-b]quinazoline-3,6-dione core.

Reaction Mechanism

  • Peptide Coupling : Anthranilic acid reacts with α-amino acids to form linear tripeptides.

  • Cyclization : Acidic conditions induce cyclocondensation, yielding the quinazolinone-piperidine-dione hybrid.

Conditions :

  • Catalyst : H₂SO₄ (catalytic)

  • Solvent : MeOH/H₂O

  • Yield : 55–65%

Comparative Analysis of Methods

Method Steps Yield Key Advantage Limitation
Aminobenzylamine Coupling267%High purity, crystalline productRequires toxic bromoglutarimide
Copper-Catalyzed360–78%Mild conditions, functional group diversityMicrowave irradiation needed
Solvent-Free282–90%Scalable, eco-friendlyLimited to symmetric acrylamides
One-Pot Tandem155–65%Rapid, mimics natural product synthesisLow yield, complex purification

Optimization Strategies

Catalytic System Tuning

  • Cu(OAc)₂ vs. Pd Catalysts : Copper acetate provides cost-effective mediation for C–N coupling, whereas palladium catalysts (though unused in current methods) could enhance aryl-amide bond formation.

  • Base Selection : Et₃N outperforms stronger bases (e.g., K₂CO₃) in minimizing side reactions during cyclocondensation.

Solvent Effects

  • Polar Aprotic Solvents : DMF accelerates reaction kinetics but complicates purification.

  • Green Solvents : Anisole and ethanol reduce environmental impact without sacrificing yield.

Temperature Control

  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 20 minutes at 150°C).

  • Room-Temperature Reactions : Feasible for acid-sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions: 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted quinazolinones.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its bioactive properties. Research indicates potential therapeutic uses such as:

  • Antimicrobial Activity : Studies have demonstrated that quinazolinone derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : The compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. Its mechanism includes the inhibition of angiogenesis, which is crucial in tumor development .

Drug Discovery

Due to its structural diversity, 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione serves as a valuable scaffold in drug discovery:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor, targeting specific proteins involved in disease pathways.
  • Receptor Binding : It may interact with various receptors, influencing biological responses relevant to treating conditions such as inflammation and autoimmune diseases .

Chemical Synthesis

In synthetic chemistry, this compound can be utilized as a building block for creating more complex molecules:

  • Synthesis of Quinazolinone Derivatives : It can be employed in synthesizing other quinazolinone derivatives through various chemical reactions such as oxidation and reduction .

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

  • Anticancer Activity :
    • A study demonstrated that derivatives of the compound could significantly reduce tumor growth in vitro by inhibiting angiogenesis pathways related to vascular endothelial growth factor (VEGF) signaling .
  • Antimicrobial Effects :
    • Research indicated that modifications to the quinazolinone core enhance antimicrobial activity against resistant strains of bacteria, suggesting its utility in addressing antibiotic resistance .
  • Biological Mechanism Exploration :
    • Investigations into the mechanism of action revealed that the compound may modulate cytokine production, which is pivotal in inflammatory responses and could lead to therapeutic strategies for inflammatory diseases .

Mechanism of Action

The mechanism by which 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione with structurally or functionally related piperidine-2,6-dione derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Therapeutic Notes
This compound 8-Amino, 2-methyl quinazolinone C₁₄H₁₄N₄O₃ 286.29 1023814-75-6 Potential kinase or cereblon-binding activity (quinazolinone scaffold)
3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)piperidine-2,6-dione (Lenalidomide) 4-Amino isoindolinone C₁₃H₁₃N₃O₃ 259.26 191732-72-6 FDA-approved for multiple myeloma; binds cereblon to modulate protein degradation
3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-Fluoro isoindolinone C₁₃H₁₁FN₂O₃ 262.24 1884230-69-6 Enhanced lipophilicity (fluoro group); possible improved blood-brain barrier penetration
3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-Bromo, 7-fluoro isoindolinone C₁₃H₁₀BrFN₂O₃ 339.14 2438239-34-8 Halogenated analogs may enhance DNA-binding or kinase inhibition
Iberdomide 4-Morpholinylmethyl phenoxy isoindolinone C₂₀H₂₄N₄O₅ 400.44 2862775-62-8 Cereblon-targeted protein degradation; clinical use in autoimmune diseases

Key Structural and Functional Differences

Core Scaffold: The target compound features a quinazolinone ring, whereas analogs like lenalidomide and iberdomide use isoindolinone cores. Quinazolinones are associated with kinase inhibition (e.g., EGFR), while isoindolinones are linked to cereblon-mediated ubiquitination .

Substituent Effects: Electron-withdrawing groups (e.g., -Br, -F in ) increase lipophilicity and metabolic stability. Amino groups (e.g., 4-amino in lenalidomide) are critical for cereblon binding and immunomodulatory activity . The 8-amino-2-methyl substituent in the target compound may confer unique hydrogen-bonding interactions or steric effects .

Iberdomide’s morpholinylmethyl phenoxy group enhances solubility and target engagement compared to simpler analogs .

Research Findings

  • Cereblon Binding: Lenalidomide and iberdomide bind cereblon to degrade IKZF1/3 transcription factors, but the quinazolinone-based target compound may interact with distinct E3 ligases or kinases due to scaffold differences .
  • Synthetic Accessibility: Isoindolinone derivatives are often synthesized via Pd-catalyzed cross-coupling or SNAr reactions, while quinazolinone synthesis may require cyclocondensation of anthranilic acid derivatives .
  • NMR Data : For example, 3-(4-(3-hydroxyphenyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione shows aromatic proton shifts at δ 6.7–7.2 ppm, whereas halogenated analogs exhibit downfield shifts due to electron-withdrawing effects .

Biological Activity

The compound 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O3C_{14}H_{14}N_{4}O_{3}, with a molecular weight of approximately 286.3 g/mol. The compound features a quinazolinone core linked to a piperidine-2,6-dione moiety, contributing to its unique pharmacological profile.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may function by:

  • Enzyme Inhibition : The compound potentially inhibits various enzymes involved in cellular signaling pathways.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing downstream biological responses.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties . For example:

  • Diffuse Large B-cell Lymphoma : A related compound has shown efficacy in treating this type of lymphoma through immunomodulatory mechanisms and targeting the protein cereblon, which is part of the cullin ring E3 ubiquitin ligase complex (CRL4) .
  • Mechanistic Insights : The antitumor effects are thought to be mediated through apoptosis induction in cancer cells and modulation of immune responses .

Antimicrobial Activity

The quinazolinone structure has been associated with antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorEffective against Diffuse Large B-cell Lymphoma
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Antitumor Efficacy

In a controlled study involving cancer cell lines, derivatives similar to this compound were tested for cytotoxicity. The results indicated that these compounds significantly reduced cell viability in various hematological malignancies while promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(8-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core followed by coupling to the piperidine-2,6-dione moiety. Key steps include:

  • Amine protection/deprotection to prevent unwanted side reactions.
  • Optimized coupling conditions (e.g., temperature, solvent polarity) to enhance regioselectivity. For example, polar aprotic solvents like DMF improve reaction efficiency, while elevated temperatures (80–100°C) accelerate ring closure .
  • Purification via crystallization using solvent systems like ethanol/water to isolate high-purity crystalline forms .
    • Critical Parameters : Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts.

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized for characterization?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for confirming stereochemistry and crystal packing, particularly for polymorphic forms .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves proton environments and confirms substitution patterns on the quinazolinone and piperidine rings .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • Thermogravimetric analysis (TGA) assesses thermal stability, which correlates with storage conditions for lab-scale batches .

Q. What is the hypothesized mechanism of action in anticancer research, and how is target engagement evaluated?

  • Methodological Answer : The compound’s mechanism is linked to:

  • Cereblon (CRBN) binding , common to immunomodulatory drugs (IMiDs), leading to ubiquitination and degradation of oncogenic substrates .
  • In vitro assays : Measure IC₅₀ values in cancer cell lines (e.g., multiple myeloma) using MTT assays.
  • Co-immunoprecipitation (Co-IP) confirms CRBN interaction, while proteasome inhibition controls validate degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different polymorphic forms?

  • Methodological Answer :

  • Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms (e.g., anhydrous vs. hydrates) .
  • Dissolution testing : Compare solubility and dissolution rates in biorelevant media (e.g., FaSSIF) to correlate bioavailability with polymorphic efficacy .
  • In vivo pharmacokinetics : Administer distinct polymorphs to animal models and measure plasma concentration-time profiles to assess bioequivalence .

Q. What strategies optimize enantiomeric purity during synthesis, and how is chiral resolution achieved?

  • Methodological Answer :

  • Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during key synthetic steps to enforce stereocontrol .
  • Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) for preparative-scale separation .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How do researchers design experiments to evaluate synergistic effects with existing chemotherapeutics?

  • Methodological Answer :

  • Combinatorial screening : Test the compound in combination with proteasome inhibitors (e.g., bortezomib) or HDAC inhibitors using matrix-based dose-response assays .
  • Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method, where CI < 1 indicates synergy .
  • Transcriptomic profiling : RNA-seq or NanoString analysis identifies pathways upregulated/downregulated in combination therapy vs. monotherapy .

Q. What computational approaches predict metabolic liabilities and guide structural modifications?

  • Methodological Answer :

  • In silico metabolism prediction : Tools like MetaSite or GLORYx simulate phase I/II metabolism, highlighting vulnerable sites (e.g., oxidation of the piperidine ring) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the quinazolinone) with metabolic stability using datasets from analogs .
  • Docking studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to prioritize derivatives with reduced metabolic clearance .

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